Emetine, 2'-(N-carboxyglycyl)-, tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester is a derivative of emetine, a well-known alkaloid extracted from the ipecac root
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester typically involves the esterification of emetine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in various synthetic pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, derivatives of emetine are explored for their potential therapeutic properties. Emetine itself is known for its anti-protozoal activity, and its derivatives are being investigated for similar or enhanced biological activities.
Industry
In the pharmaceutical industry, emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester can be used in the development of new drugs. Its chemical properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester involves its interaction with biological macromolecules. It can inhibit protein synthesis by binding to the ribosomal subunits, thereby preventing the elongation of the polypeptide chain. This action is similar to that of emetine, which is known to inhibit protein synthesis in protozoa.
Comparison with Similar Compounds
Similar Compounds
Emetine: The parent compound, known for its anti-protozoal activity.
Dehydroemetine: A derivative with similar biological activity but different pharmacokinetic properties.
Cephaeline: Another alkaloid from ipecac root with similar chemical structure and biological activity.
Uniqueness
Emetine, 2’-(N-carboxyglycyl)-, tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity
Properties
CAS No. |
15911-81-6 |
---|---|
Molecular Formula |
C36H51N3O7 |
Molecular Weight |
637.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C36H51N3O7/c1-9-22-21-38-12-10-23-16-30(42-5)32(44-7)18-26(23)28(38)14-25(22)15-29-27-19-33(45-8)31(43-6)17-24(27)11-13-39(29)34(40)20-37-35(41)46-36(2,3)4/h16-19,22,25,28-29H,9-15,20-21H2,1-8H3,(H,37,41) |
InChI Key |
AVDIGXKFDNTSGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4C(=O)CNC(=O)OC(C)(C)C)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.